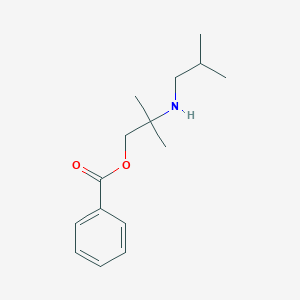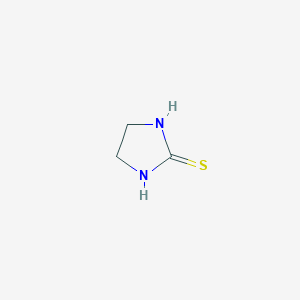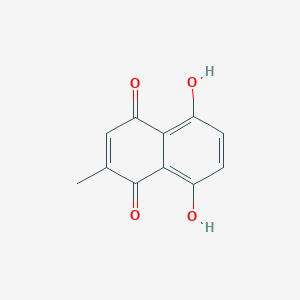
Platinate (Pt(OH)62-), dipotassium, (OC-6-11)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum (Pt(OH)62-) is a naturally occurring element found in the Earth’s crust. It is a transition metal with a wide range of uses in industry, medicine, and research. In particular, dipotassium (OC-6-11)- is a form of platinum that has been used in lab experiments to study its potential applications and effects.
科学的研究の応用
Fluorescent Platinum Compounds and Their Biological Activity
Recent advancements have introduced fluorescent cisplatin analogues that offer significant potential in understanding the interaction between platinum-based drugs and biological molecules. Bile acid platinum compounds, for instance, exhibit stable fluorescence, facilitating the analysis of their binding modes to DNA and oligonucleotides through flow injection and fluorescence techniques. These compounds have shown increased cytotoxicity compared to cisplatin, suggesting their utility in overcoming drug resistance in cancer cells. Their unique property of targeting both cycling and resting cells broadens their application in scientific research, particularly in studying cancer cell dynamics and drug resistance mechanisms (Rodríguez-Fernández et al., 2009).
DNA Interaction and Chemoresistance Studies
The core mechanism of cisplatin and its analogues involves binding to DNA and interfering with the cell's replication process. Studies have detailed the substitution reactions of cisplatin derivatives, providing insights into their coordination compounds with biological molecules. This knowledge is crucial for developing new strategies to combat chemoresistance, a significant hurdle in cancer therapy. Understanding the kinetics of these reactions helps in the design of platinum-based drugs with enhanced efficacy against various cancers (Green et al., 1992).
Cellular Accumulation and Sensitivity to Platinum-Based Chemotherapy
The effectiveness of platinum drugs, including cisplatin and carboplatin, is often limited by cellular resistance mechanisms. Recent findings suggest active uptake and efflux mechanisms significantly influence the accumulation of platinum drugs in cells. These insights contribute to a more comprehensive understanding of how to overcome resistance in cancer treatment, offering a pathway to develop more effective platinum-based therapeutic agents (Hall et al., 2008).
Advancements in Platinum-Based Anti-Cancer Drug Applications
The modification of existing platinum drugs to enhance their anti-tumor effects has seen significant progress. Novel strategies, such as the development of platinum nanoclusters and Pt-based nanodrugs, showcase the potential of targeted therapy. These advancements underline the role of platinum compounds not just in chemotherapy but in various cancer treatment modalities, including targeted and combination therapies. The exploration of these new drug formulations and their mechanisms paves the way for overcoming the challenges faced by traditional chemotherapy, such as systemic toxicity and drug resistance (Zhang et al., 2022).
作用機序
Target of Action
Dipotassium;Platinum(4+);Hexahydroxide, also known as Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- or Potassium hexahydroxyplatinate, is an important organic intermediate . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff . .
Mode of Action
The mode of action of platinum compounds, in general, involves binding to DNA and interfering with the cell’s replication process. Studies have detailed the substitution reactions of platinum derivatives, providing insights into their coordination compounds with biological molecules. .
Biochemical Pathways
Platinum compounds, in general, are known to interact with DNA and disrupt the cell’s replication process, which could potentially affect various biochemical pathways.
Result of Action
Platinum compounds, in general, are known to bind to dna and interfere with the cell’s replication process, which could potentially lead to cell death.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Platinate (Pt(OH)62-), dipotassium, (OC-6-11)- involves the reaction of potassium hydroxide with hexachloroplatinic acid in water.", "Starting Materials": [ "Potassium hydroxide (KOH)", "Hexachloroplatinic acid (H2PtCl6)", "Water (H2O)" ], "Reaction": [ "Dissolve 0.1 moles of hexachloroplatinic acid in 200 mL of water.", "Add 0.2 moles of potassium hydroxide to the solution while stirring.", "Heat the mixture to 60°C and stir for 2 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven at 60°C for 24 hours.", "The resulting compound is Platinate (Pt(OH)62-), dipotassium, (OC-6-11)-." ] } | |
CAS番号 |
12285-90-4 |
分子式 |
H6KO6Pt- |
分子量 |
336.23 g/mol |
IUPAC名 |
potassium;platinum(4+);hexahydroxide |
InChI |
InChI=1S/K.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |
InChIキー |
KBCCPDZWVLCBQP-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Pt+4] |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Pt+4] |
その他のCAS番号 |
12285-90-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















